physicochemical properties of 4-Hydroxy-3-nitrobenzaldehyde oxime
physicochemical properties of 4-Hydroxy-3-nitrobenzaldehyde oxime
An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-nitrobenzaldehyde Oxime
Introduction
4-Hydroxy-3-nitrobenzaldehyde oxime is an aromatic oxime, a class of organic compounds characterized by the R¹R²C=NOH functional group. This particular molecule is derived from 4-hydroxy-3-nitrobenzaldehyde, an important intermediate in the synthesis of various pharmaceuticals.[1] The introduction of the oxime functionality, coupled with the existing hydroxyl and electron-withdrawing nitro groups on the benzene ring, imparts a unique set of physicochemical properties to the molecule. These properties are critical for its potential application as a building block in medicinal chemistry, materials science, and organic synthesis.
This guide provides a comprehensive analysis of the synthesis, structural characteristics, and spectroscopic and thermal properties of 4-Hydroxy-3-nitrobenzaldehyde oxime. The methodologies and expected data are synthesized from established principles and comparative analysis with structurally related compounds, offering field-proven insights for researchers.
Synthesis Pathway and Experimental Protocol
The most direct and established method for synthesizing aryl oximes is the condensation reaction between the corresponding aldehyde and hydroxylamine hydrochloride.[2] This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by an elimination of water to form the C=N double bond of the oxime.
Causality of Experimental Design
The reaction is typically performed in a protic solvent like ethanol to solubilize the reactants. A mild base, such as sodium acetate, is crucial. Its primary role is to neutralize the hydrochloric acid that is liberated from hydroxylamine hydrochloride. This in-situ generation of free hydroxylamine (NH₂OH) is necessary for it to act as a nucleophile and attack the electrophilic carbonyl carbon of the aldehyde. The reaction is often heated under reflux to ensure it proceeds to completion in a reasonable timeframe.[3]
Synthesis Workflow Diagram
Caption: General synthesis and purification workflow for 4-Hydroxy-3-nitrobenzaldehyde oxime.
Step-by-Step Experimental Protocol
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3-nitrobenzaldehyde (1.0 eq.) in ethanol (approx. 10-15 mL per gram of aldehyde).
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate trihydrate (2.5-3.0 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold water (approx. 5-10 times the volume of ethanol used).
-
Isolation: The oxime product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with excess water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
-
Purification: For higher purity, recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture.
Physicochemical and Structural Properties
The properties of the title oxime can be reliably predicted based on its structure and data from its precursor aldehyde and analogous nitrobenzaldoximes.
General Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | [4] |
| Molecular Weight | 182.14 g/mol | Calculated |
| IUPAC Name | (E)-N'-[(4-hydroxy-3-nitrophenyl)methylidene]hydroxylamine | IUPAC Nomenclature |
| CAS Number | Not assigned; Precursor is 3011-34-5 | |
| Appearance | Expected to be a light yellow to orange crystalline solid | Inferred from precursor |
| Melting Point | Expected >120 °C | Inferred from analogs[5][6] |
| Solubility | Likely insoluble in water, soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) | [7] |
Crystallographic Analysis
While the crystal structure for 4-hydroxy-3-nitrobenzaldehyde oxime is not publicly available, extensive data exists for its precursor, 4-hydroxy-3-nitrobenzaldehyde, and for a closely related analog, (E)-4-nitrobenzaldehyde oxime.[3][8]
Precursor Crystal Data (4-Hydroxy-3-nitrobenzaldehyde) [8] The precursor crystallizes in a triclinic system, with two independent molecules in the asymmetric unit.[8] A key structural feature is the presence of both intramolecular O—H···O hydrogen bonds between the hydroxyl and nitro groups, and intermolecular hydrogen bonds linking the hydroxyl group to the aldehyde group of an adjacent molecule, forming a linear chain structure.[8] The dihedral angle between the aromatic ring and the nitro group is approximately 10°.[8]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 8.042 (1) |
| b (Å) | 8.036 (1) |
| c (Å) | 12.242 (2) |
| α (°) | 71.975 (2) |
| β (°) | 70.820 (2) |
| γ (°) | 67.323 (2) |
| V (ų) | 674.1 (2) |
| Z | 4 |
Expected Crystal Structure of the Oxime Based on the structure of (E)-4-nitrobenzaldehyde oxime, it is highly probable that 4-hydroxy-3-nitrobenzaldehyde oxime would exhibit similar packing motifs.[3] In the crystal structure of the analog, intermolecular O—H···N hydrogen bonds link the oxime hydroxyl group of one molecule to the oxime nitrogen of another, forming centrosymmetric dimers.[3] This robust hydrogen bonding is a defining characteristic of oxime crystal structures. The presence of the additional phenolic hydroxyl group in the title compound would likely lead to more complex and extended hydrogen-bonding networks.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of the synthesized oxime. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-withdrawing nitro group and the electron-donating hydroxyl group will significantly influence the chemical shifts of the aromatic protons and carbons.
-
¹H NMR:
-
Aromatic Protons (3H): Expect complex multiplets or distinct doublets and doublet of doublets in the range of δ 7.0-8.5 ppm. The proton ortho to the nitro group will be the most deshielded.
-
Oxime Proton (-NOH, 1H): A broad singlet, typically downfield, in the range of δ 10.0-12.0 ppm.
-
Imine Proton (=CH, 1H): A singlet in the range of δ 8.0-8.5 ppm.
-
Phenolic Proton (-OH, 1H): A broad singlet, its position being highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Imine Carbon (C=N): Expected in the range of δ 145-155 ppm.
-
Aromatic Carbons (6C): Peaks will appear between δ 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) will be shifted upfield, while the carbon bearing the nitro group (C-NO₂) will be shifted downfield.[9]
-
The carbon attached to the oxime group (C4) will also be significantly affected.
-
Vibrational and Electronic Spectroscopy
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
O-H Stretch (Oxime): A broad band around 3200-3400 cm⁻¹.
-
O-H Stretch (Phenol): A broad band, potentially overlapping with the oxime O-H, around 3100-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium bands around 3000-3100 cm⁻¹.
-
C=N Stretch (Oxime): A medium intensity band around 1620-1680 cm⁻¹.
-
NO₂ Stretch (Asymmetric & Symmetric): Two strong bands, one near 1520-1560 cm⁻¹ and another near 1340-1360 cm⁻¹.
-
N-O Stretch (Oxime): A band in the region of 930-960 cm⁻¹.
-
-
UV-Visible Spectroscopy: The molecule contains multiple chromophores. The electronic spectrum, likely recorded in ethanol or methanol, should exhibit strong absorptions corresponding to π-π* transitions of the nitro-substituted aromatic system, with an expected λₘₐₓ in the range of 260-320 nm.
-
Mass Spectrometry: In an electron ionization (EI-MS) spectrum, the molecular ion peak (M⁺) would be expected at m/z = 182. The fragmentation pattern would likely involve the loss of small neutral molecules such as OH, NO, or H₂O.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for determining the thermal stability, decomposition profile, and phase transitions of the compound.[10][11]
Principles of Thermal Analysis
-
TGA: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss.[12]
-
DSC: Measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature. It reveals thermal events like melting (endothermic peak) and decomposition (endothermic or exothermic peak).[13]
Thermal Analysis Workflow Diagram
Caption: Standard workflow for TGA/DSC analysis of an organic compound.
Expected Thermal Behavior
A typical TGA/DSC analysis of 4-hydroxy-3-nitrobenzaldehyde oxime would likely show:
-
Melting: A sharp endothermic peak in the DSC curve corresponding to the melting point, with no associated mass loss in the TGA curve.[14]
-
Decomposition: At higher temperatures, typically above 150-200 °C, the TGA curve will show one or more mass loss steps, indicating thermal decomposition.[14] The decomposition of nitro-aromatic compounds can be energetic, often appearing as a sharp exothermic event in the DSC curve.
Conclusion
4-Hydroxy-3-nitrobenzaldehyde oxime is a molecule with significant potential as a synthetic intermediate. Its physicochemical properties are dictated by the interplay of the oxime, hydroxyl, and nitro functional groups. This guide provides a robust framework for its synthesis and a detailed prediction of its structural, spectroscopic, and thermal characteristics based on authoritative chemical principles and data from analogous compounds. The experimental protocols and expected data herein serve as a valuable resource for researchers aiming to synthesize, characterize, and utilize this compound in drug discovery and materials science applications.
References
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Rizal, M. R., Azizul, I., & Ng, S. W. (2008). 4-Hydroxy-3-nitrobenzaldehyde. Acta Crystallographica Section E Structure Reports Online, 64(5), o915. [Link]
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ScienceOpen. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E Structure Reports Online, 66(5), o1130. [Link]
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